molecular formula C16H18N2 B12861983 6-Pyrrolidin-1-YL-biphenyl-3-ylamine

6-Pyrrolidin-1-YL-biphenyl-3-ylamine

Cat. No.: B12861983
M. Wt: 238.33 g/mol
InChI Key: SVFWASFDFMUXAB-UHFFFAOYSA-N
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Description

6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine is an organic compound that features a biphenyl core substituted with a pyrrolidine ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the biphenyl core is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production of 6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    6-(Pyrrolidin-1-yl)pyridine-3-boronic acid: Similar in structure but contains a boronic acid group instead of an amine.

    6-(Pyrrolidin-1-yl)-2(1H)-pyridinone: Contains a pyridinone ring instead of a biphenyl core.

Uniqueness

6-(Pyrrolidin-1-yl)-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.

Properties

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

IUPAC Name

3-phenyl-4-pyrrolidin-1-ylaniline

InChI

InChI=1S/C16H18N2/c17-14-8-9-16(18-10-4-5-11-18)15(12-14)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11,17H2

InChI Key

SVFWASFDFMUXAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C3=CC=CC=C3

Origin of Product

United States

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